Indaziflam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5/c1-8-4-5-11-7-9(2)13(12(11)6-8)19-16-21-14(10(3)17)20-15(18)22-16/h4-6,9-10,13H,7H2,1-3H3,(H3,18,19,20,21,22)/t9-,10?,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFONKFDEZLYQDH-BOURZNODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1NC3=NC(=NC(=N3)N)C(C)F)C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@@H]1NC3=NC(=NC(=N3)N)C(C)F)C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058223 | |
| Record name | Indaziflam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950782-86-2 | |
| Record name | Indaziflam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=950782-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indaziflam [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950782862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indaziflam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDAZIFLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64ZDU291E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Indaziflam Action in Plants
Indaziflam as a Cellulose (B213188) Biosynthesis Inhibitor (CBI)
This compound is classified as a CBI, belonging to the alkylazine group of herbicides. researchgate.netfrontiersin.orgcabidigitallibrary.org Its inhibitory effect on cellulose production has been observed to occur rapidly, within one hour of treatment, and in a dose-dependent manner. researchgate.netnih.govfrontiersin.orggulilab.org This inhibition leads to characteristic CBI-like symptomologies in treated seedlings, such as radial swelling and ectopic lignification. researchgate.netnih.govresearchgate.netgulilab.org
Inhibition of Cellulose Synthase Enzyme Activity
Cellulose is synthesized at the plasma membrane by complexes containing Cellulose Synthase A (CESA) proteins. nih.govresearchgate.netfrontiersin.orggulilab.org this compound directly impacts the activity of these CESA proteins. Studies using fluorescently labeled CESA proteins (e.g., YFP:CESA6) have shown that this compound treatment causes a significant reduction in the velocity of these particles at the plasma membrane. researchgate.netnih.govfrontiersin.orggulilab.org This reduction in speed, by approximately 65% in Arabidopsis, is consistent with an inhibition of the polymerization process carried out by the cellulose synthase complex. nih.gov
Alterations in Cellulose Synthase A (CESA) Particle Dynamics and Distribution
Beyond reducing their velocity, this compound also alters the distribution and density of CESA particles at the plasma membrane. Treated cells exhibit an atypical increase in the density of plasma membrane-localized CESA particles. researchgate.netnih.govgulilab.org While other CBIs like dichlobenil (B1670455) (DCB) cause CESA particles to stop moving and accumulate in distinct foci, this compound induces a more even distribution of accumulated particles across the plasma membrane and reduces, rather than completely stops, their movement. oup.com
Effects on Microtubule Organization and Cell Wall Formation
Cellulose synthesis is closely associated with cortical microtubules, which are thought to guide the movement of CESA complexes. However, research indicates that this compound treatment does not alter microtubule morphology or motility. researchgate.netnih.govgulilab.org Despite the unaffected microtubule network, this compound leads to a reduction in the normal coincidence rate between microtubules and CESA particles. researchgate.netnih.govgulilab.org This suggests a decoupling of CESA movement from the microtubule tracks, contributing to the disruption of ordered cellulose deposition and subsequent cell wall formation. The inhibition of crystalline cellulose deposition severely affects cell wall formation, cell division, and cell elongation, particularly in the growing meristematic regions of emerging seeds. researchgate.netcabidigitallibrary.org
Distinctive Molecular Target and Inhibitory Pathway
This compound's mechanism of action, while targeting cellulose biosynthesis, exhibits key differences compared to other known CBIs. nih.gov
Differentiation from Other Cellulose Biosynthesis Inhibitors (e.g., Isoxaben (B1672637), Quinoxyphen)
Studies have shown that Arabidopsis mutants resistant to other well-characterized CBIs, such as isoxaben and quinoxyphen, are not cross-resistant to this compound. researchgate.netnih.govfrontiersin.orggulilab.orgnih.gov This lack of cross-resistance strongly suggests that this compound has a different molecular target than isoxaben and quinoxyphen. researchgate.netnih.govfrontiersin.orggulilab.orgnih.gov Furthermore, unlike isoxaben, which primarily affects dicotyledonous plants, this compound demonstrates strong CBI activity in both monocotyledonous (Poa annua) and dicotyledonous (Arabidopsis thaliana) species. researchgate.netnih.govfrontiersin.orggulilab.org The distinct cellular phenotypes induced by this compound (reduced but not paused CESA velocity, increased and evenly distributed CESA density) also differentiate its mechanism from that of other CBIs like DCB, which cause complete cessation of movement and accumulation at distinct foci. oup.com
Role of Cellulose Synthase Interacting 1 (CSI1)-Independent Mechanisms
Cellulose Synthase Interacting 1 (CSI1) is known to act as a linker protein between microtubules and CESA complexes, and mutations in CSI1 lead to reduced CESA velocity and disrupted association with microtubules. nih.govresearchgate.netgulilab.orgoup.com Given that this compound treatment results in reduced CESA velocity and decreased colocalization with microtubules, researchers investigated whether this compound's action was dependent on CSI1. researchgate.netnih.govresearchgate.netgulilab.org Experiments conducted in the csi1-3 mutant background of Arabidopsis showed that this compound still caused a further reduction in CESA velocity and an increase in PM-localized CESA particles, comparable to its effects in wild-type plants. nih.govgulilab.org These findings indicate that the inhibitory mechanism of this compound is independent of a functional CSI1. nih.govresearchgate.netgulilab.orgoup.com While the role of CSI3, a homolog of CSI1, in the context of this compound treatment is not yet fully clear, the CSI1-independent nature of this compound's action highlights its unique pathway among CBIs. oup.comdovepress.com
Data Tables
| Effect of this compound on CESA Particle Dynamics in Arabidopsis (YFP:CESA6) | Control (DMSO mock) | This compound Treatment (500 nM) |
| Average CESA Velocity at Plasma Membrane (nm/min) | 336 ± 167 nih.govgulilab.org | 119 ± 95 nih.govgulilab.org |
| Reduction in CESA Velocity (%) | - | ~65 nih.govfrontiersin.org |
| Density of PM-localized CESA particles (particles/µm²) | Normal researchgate.netnih.govgulilab.org | Increased (e.g., 1.25) nih.govgulilab.org |
| Coincidence Rate between Microtubules and CESA | Normal researchgate.netnih.govgulilab.org | Reduced researchgate.netnih.govgulilab.org |
Cellular and Morphological Plant Responses to this compound Exposure
Exposure of plants to this compound results in characteristic cellular and morphological responses that are consistent with the inhibition of cellulose biosynthesis. These responses are particularly evident in rapidly expanding tissues. gulilab.orgnih.gov
Induction of Radial Swelling in Seedlings
A prominent symptom observed in this compound-treated seedlings is radial swelling. smolecule.comgulilab.orgnih.govresearchgate.netebi.ac.uknih.govfrontiersin.orgtennessee.eduwssaabstracts.com This phenomenon occurs due to the loss of anisotropic growth in cells undergoing expansion. mdpi.comgulilab.orgfrontiersin.orgtennessee.edu Cellulose microfibrils in the cell wall typically provide structural guidance for cell expansion, leading to elongated cell shapes and directional growth. When cellulose synthesis is inhibited by this compound, this anisotropic growth is disrupted, resulting in cells expanding more equally in all directions, leading to a swollen appearance, particularly in roots and hypocotyls. researchgate.netmdpi.comgulilab.orgtennessee.edu
Observations of Ectopic Lignification
Ectopic lignification, the deposition of lignin (B12514952) in plant tissues where it is not normally found, is another characteristic symptom observed in this compound-treated seedlings. smolecule.comgulilab.orgnih.govresearchgate.netebi.ac.uknih.govtennessee.edu Phloroglucinol staining has been used to reveal this atypical lignin deposition in affected plants. gulilab.orgnih.gov This response is also commonly associated with the inhibition of cellulose biosynthesis and altered cell wall structure.
Impact on Root Elongation and Overall Seedling Growth
Studies have quantified the effect of this compound on root elongation. For example, research on Poa annua and Arabidopsis thaliana showed that this compound inhibited their growth in a dose-dependent manner. gulilab.orgwssaabstracts.com Growth reduced by 50% (GR50) values were determined for different growth conditions and species. gulilab.orgwssaabstracts.com
| Plant Species and Growth Condition | GR50 Value of this compound |
| Light-grown Poa annua | 671 pM gulilab.orgwssaabstracts.com |
| Dark-grown Arabidopsis | 214 pM gulilab.orgwssaabstracts.com |
| Light-grown Arabidopsis | 200 pM gulilab.orgwssaabstracts.com |
Lower concentrations of this compound are generally required to inhibit dicot root elongation compared to monocots, although this compound is efficacious on both. frontiersin.orgoup.com The inhibition of root development is a primary mode of action that prevents the successful establishment of susceptible plants. epa.govapvma.gov.auscielo.br
Environmental Fate and Biogeochemical Cycling of Indaziflam and Its Metabolites
Degradation Pathways and Kinetics in Environmental Compartments
The degradation of indaziflam varies significantly across different environmental settings, influenced by factors such as microbial activity, sunlight, and oxygen levels.
In soil, this compound's primary dissipation pathway is biotic degradation. mass.gov It is classified as moderately persistent to persistent in aerobic soil environments, with reported half-lives often exceeding 150 days. mass.govepa.gov Under greenhouse conditions, observed half-life values in soil ranged from 63 to 99 days. ashs.orgsemanticscholar.org In field studies, the dissipation time of 50% of the initial concentration (DT50) for this compound was estimated to be 135 to 138 days in a clay Oxisol, depending on the soil cover. awsjournal.org The rate of degradation is influenced by soil characteristics, including texture, organic matter content, pH, and the composition of the microbial community. usda.gov
| Study Type | Soil Type | Half-Life (DT50) in Days | Reference |
|---|---|---|---|
| General Assessment | Not Specified | >150 | mass.govepa.gov |
| Greenhouse Study | Sandy Loam | 63 - 99 | ashs.orgsemanticscholar.org |
| Field Study | Clay Oxisol (with organic compost) | 135 | awsjournal.org |
| Field Study | Clay Oxisol (with crop debris) | 138 | awsjournal.org |
Photolysis is a significant degradation pathway for this compound in aquatic systems, particularly in clear, shallow waters. epa.gov The aqueous photolysis half-life is rapid, reported to be less than 5 days and, more specifically, around 1.4 to 3.7 days. mass.govusda.govapvma.gov.au In contrast, this compound is stable to hydrolysis. mass.govapvma.gov.au While sunlight can degrade the compound quickly in water, phototransformation on the soil surface is a much slower process, with a reported half-life of approximately 40.3 days. usda.gov The primary metabolites formed during aquatic photolysis are the this compound-olefin and this compound-hydroxyethyl degradates. epa.govapvma.gov.au
Formation and Characteristics of this compound Transformation Products
The degradation of this compound leads to the formation of several transformation products, or metabolites, which have their own distinct environmental fate characteristics. scielo.br
The major environmental transformation products of this compound have been identified across various studies. epa.gov The key metabolites include:
Triazine-Indanone mass.govepa.gov
This compound-Carboxylic Acid mass.govepa.gov
Fluoroethyldiaminotriazine (FDAT) , also referred to as diaminotriazine epa.govapvma.gov.au
This compound-Hydroxyethyl mass.govepa.gov
This compound-Olefin mass.govepa.gov
Fluoroethyltriazinanedione epa.govscielo.br
In soil systems, the three major metabolites typically identified are triazine-indanone, this compound-carboxylic acid, and FDAT. ashs.orgusda.govapvma.gov.au In aquatic systems, triazine-indanone and carboxylic acid are major metabolites in the sediment, while hydroxyethyl (B10761427) and olefin are the major products of photolysis in water. apvma.gov.au
A critical aspect of this compound's environmental profile is that its degradates are generally more mobile and, in some cases, more persistent than the parent compound. mass.govepa.govresearchgate.net
Mobility: this compound itself is considered moderately mobile to mobile in soil, with reported organic carbon-water (B12546825) partitioning coefficient (Koc) values ranging from 396 to 789 L/kg. mass.gov Its metabolites, being more polar, exhibit lower sorption to soil particles and are therefore more mobile. scielo.brnih.gov FDAT, in particular, is classified as mobile to highly mobile, with Koc values between 10 and 50 mL/g, giving it a higher potential to leach into groundwater. epa.govapvma.gov.auapvma.gov.au The general order of sorption in soil is this compound > triazine-indanone > this compound-carboxylic acid > FDAT. ashs.orgnih.gov
Persistence: While the parent compound is persistent, some of its metabolites show even greater persistence. The FDAT (diaminotriazine) metabolite is more persistent than this compound, with a reported DT50 ranging from 15 to 320 days. apvma.gov.auapvma.gov.au In contrast, the triazine-indanone and carboxylic acid metabolites are considered not to be persistent in soil. apvma.gov.auapvma.gov.au
| Compound | Soil Mobility (Koc L/kg) | Persistence (DT50 in Days) | Reference |
|---|---|---|---|
| This compound (Parent) | 396 - 789 | >150 (Aerobic Soil) | mass.gov |
| Triazine-Indanone | 183 - 304 | Not Persistent | apvma.gov.auapvma.gov.au |
| This compound-Carboxylic Acid | 29 - 132 | Not Persistent | apvma.gov.auapvma.gov.au |
| Fluoroethyldiaminotriazine (FDAT) | 10 - 47 | 15 - 320 | apvma.gov.auapvma.gov.au |
Transport and Distribution in Soil-Water Systems
The movement and final disposition of this compound in the environment are governed by a complex interplay of its chemical properties and the characteristics of the soil and water it encounters. The processes of leaching, adsorption, and desorption are critical in determining its concentration and persistence in different environmental compartments.
This compound is generally characterized by low to moderate mobility in soil. nih.gov Studies have consistently shown that it tends to remain concentrated in the upper layers of the soil profile. For instance, research conducted in coffee-growing areas with Oxisols demonstrated that this compound predominantly stayed within the 0–5 cm soil layer. awsjournal.orgawsjournal.org This limited vertical movement is a key factor in its environmental behavior.
The extent of this compound's leaching is positively correlated with the amount of rainfall or irrigation. ashs.org In a study using Florida's sandy Candler soil, this compound leached to depths of 12.2 cm and 27.2 cm with simulated rainfall of 5 cm and 15 cm, respectively. cambridge.org However, even with significant precipitation, its movement can be restricted. Bioassay studies have indicated that even after 150 mm of precipitation, this compound may not control weeds below a 30 cm depth, suggesting its leaching potential is lower than many other pre-emergent herbicides. scielo.br In some field studies, this compound was detected at depths of 7–15 cm, but its concentration typically decreases with increasing depth. nih.govnih.gov It is important to note that while the parent compound has moderate mobility, its breakdown products, such as this compound-carboxylic acid and fluoroethyldiaminotriazine, are more mobile and have been detected at deeper soil layers, up to 120 cm. plos.orgmass.gov
Sorption, the process of a chemical binding to soil particles, is a primary factor limiting this compound's mobility. scielo.br this compound exhibits high sorption in soil, with reported organic carbon-normalized sorption coefficient (Koc) values ranging from 396 to 1,000 L/kg. awsjournal.orgmass.gov This strong affinity for soil particles means that a significant portion of the applied herbicide is bound to the soil matrix rather than being available in the soil solution to be leached.
Batch equilibration studies on various agricultural soils, including Brazilian Oxisols and U.S. Mollisols, have provided detailed insights into its sorption behavior. The Freundlich sorption coefficient (Kf), which indicates the affinity of the herbicide for the soil, has been shown to range from 4.66 to 29.3 in Brazilian soils and 6.62 to 14.3 in U.S. soils. acs.orgnih.gov
Desorption, the release of the sorbed chemical back into the soil solution, is also a critical process. For this compound, desorption is often characterized by hysteresis, meaning that it is not as easily desorbed as it is adsorbed. acs.orgnih.govnih.gov This hysteretic behavior further reduces its potential for off-site transport and leaching, effectively locking the compound onto soil particles. acs.orgnih.gov Studies on this compound's metabolites have shown that they also exhibit hysteretic desorption. researchgate.net
The environmental mobility of this compound is significantly influenced by various soil physicochemical properties.
Organic Matter and Clay Content: A strong positive correlation exists between this compound sorption and the soil's organic carbon (OC) and clay content. acs.orgnih.gov Soils with higher organic matter and clay percentages exhibit greater adsorption of this compound, thereby reducing its availability for leaching and plant uptake. nih.govplos.org This explains why the phytotoxic effects of this compound can be greater in sandy soils with low organic matter. nih.gov
Soil pH: Soil pH also plays a crucial role in the sorption of this compound. As a weak acid, this compound becomes anionic at soil pH values of 5.4 and above. nih.gov Research has demonstrated that increasing the soil pH can lead to a reduction in this compound sorption. scielo.br In one study, raising the pH of an Oxisol and an Inceptisol from 5.1 to 6.1 resulted in lower sorption coefficient values. scielo.br This suggests that in more alkaline soils, this compound may be slightly more mobile due to reduced adsorption.
The following table summarizes the sorption coefficients of this compound in various soil types.
Field Dissipation Studies and Modeling Approaches
Field dissipation studies are essential for understanding the persistence of this compound under real-world environmental conditions. The dissipation half-life (DT50), the time it takes for 50% of the initial concentration to dissipate, is a key metric derived from these studies.
This compound is considered to have high soil persistence, with a typical half-life often cited as being greater than 150 days. awsjournal.org However, field studies have reported a wide range of DT50 values, reflecting the influence of varying environmental conditions. For example, in studies conducted on coffee plantations in Brazil, the DT50 of this compound ranged from 95 to 119 days in a sandy clay Oxisol and from 135 to 161 days in a clay Oxisol. awsjournal.orgawsjournal.orgscielo.br In another study in a flood-irrigated pecan orchard, dissipation half-lives were found to be shorter, ranging from 30 to 86 days. nih.govresearchgate.net
These studies have also investigated the impact of agricultural practices on dissipation. For instance, the use of soil cover materials like crop debris or organic compost was found to have no significant effect on the dissipation of this compound. awsjournal.orgawsjournal.org Dissipation in the environment occurs primarily through biotic degradation and leaching. mass.gov
The following table presents a summary of this compound's field dissipation half-life (DT50) from various studies.
Mechanisms and Management of Indaziflam Resistance in Plant Populations
Documented Cases of Indaziflam Resistance in Weed Species (e.g., Poa annua)
As of early 2020, field resistance to the Group 29 herbicides, including this compound, had not been detected in any weed species according to registrant claims epa.gov. However, the first reported case of this compound resistance in any plant was identified in Poa annua (annual bluegrass) collected from a golf course in the southeastern United States in 2020 weedscience.orgfrontiersin.org. These Poa annua plants were collected after surviving preemergence applications of this compound at the maximum label rate in the field weedscience.orgfrontiersin.org. Poor Poa annua control following this compound treatment was reported in the southeastern USA during autumn 2015, leading to controlled environment experiments that confirmed putative resistance weedscience.orgresearchgate.net. This compound resistance has also been recently reported in Poa annua from hazelnut orchard production frontiersin.org.
Elucidation of Resistance Mechanisms
Given that the target site of this compound in weeds was not fully elucidated at the time of the first resistance reports, the specific mechanisms of this compound resistance were initially unknown tennessee.eduweedscience.org.
Target-Site Resistance Hypotheses and Research Directions
This compound is known to inhibit cellulose (B213188) biosynthesis nih.govwikipedia.orgresearcherslinks.com. Research has shown that this compound increases CESA (CELLULOSE SYNTHASE A) particle density in the plasma membrane and inhibits polymerization by reducing CESA particle velocity tennessee.edunih.gov. Unlike the CBI isoxaben (B1672637), this compound demonstrated strong CBI activity in both monocots (Poa annua) and dicots (Arabidopsis) nih.gov. Studies with Arabidopsis mutants resistant to known CBIs like isoxaben or quinoxyphen were not cross-resistant to this compound, suggesting a potentially different molecular target for this compound compared to these other CBIs tennessee.edunih.gov. While target-site resistance often involves a single base pair mutation in the gene encoding the herbicide binding site ucanr.edu, the specific target site mutation(s) conferring resistance to this compound have not been fully elucidated tennessee.eduweedscience.org. Future research is needed to determine the precise mechanism of resistance in this compound-resistant Poa annua collections, which could facilitate the development of rapid molecular assays for resistance identification frontiersin.org.
Non-Target Site Resistance Mechanisms (e.g., Altered Herbicide Absorption, Metabolic Detoxification via Cytochrome P450 Monooxygenases)
Studies on this compound-resistant Poa annua have indicated that non-target site mechanisms may play a role in resistance weedscience.orgfrontiersin.org. Research demonstrated that concentrations of this compound and its primary metabolite, 1-fluoroethyl triazinediamine, were lower in resistant Poa annua plants compared to susceptible controls tennessee.eduweedscience.orgfrontiersin.org. This finding suggests that altered herbicide absorption could be a mechanism of resistance that warrants further investigation tennessee.eduweedscience.orgfrontiersin.org.
Metabolic detoxification, often mediated by enzymes such as cytochrome P450 monooxygenases, is a common non-target site resistance mechanism in weeds ucanr.edugdx.netvnua.edu.vn. Cytochrome P450 enzymes are involved in the oxidation of organic compounds, aiding in the transformation and elimination of substances vnua.edu.vn. While some families of cytochrome P450 monooxygenases, such as Cyp706 in Arabidopsis, can metabolize certain herbicides tennessee.edu, attempts to restore this compound susceptibility in resistant Poa annua collections using inhibitors of cytochrome P450 monooxygenase, including 1-aminobenzotriazole, tebuconazole, or malathion, were unsuccessful tennessee.eduweedscience.orgfrontiersin.org. This suggests that metabolism via these specific P450 pathways may not be the sole or primary mechanism of resistance in these particular Poa annua populations tennessee.eduweedscience.orgfrontiersin.org. Other non-target site mechanisms, such as sequestration or reduced translocation, could also contribute to this compound resistance ucanr.edu.
Cross-Resistance Profiles with Other Herbicide Modes of Action
The Poa annua collections confirmed to be resistant to this compound have also exhibited extensive multiple resistance to several other herbicide mode-of-action groups tennessee.eduweedscience.orgfrontiersin.org. These include resistance to herbicides from Group 2 (e.g., foramsulfuron), Group 3 (e.g., pronamide), Group 5 (e.g., metribuzin (B1676530) and simazine), Group 9 (e.g., glyphosate), Group 10 (e.g., glufosinate), and Group 14 (e.g., flumioxazin) tennessee.eduweedscience.orgfrontiersin.org.
Despite the multiple resistance observed in these Poa annua populations, plants with target-site resistance to isoxaben (another Group 29 herbicide) are not cross-resistant to this compound, supporting the idea of a unique site of action for this compound tennessee.edunih.govfrontiersin.org.
This compound has been noted for its ability to control weeds resistant to other herbicide groups, such as glyphosate-resistant rigid ryegrass, horseweed, junglerice, and amaranth, as well as weeds with multiple resistance like hairy fleabane and Italian ryegrass epa.gov. It has also shown effectiveness against metribuzin-resistant goosegrass populations epa.gov. This indicates that this compound can be a valuable tool for managing weed populations that have developed resistance to other herbicide modes of action tennessee.eduepa.govresearchgate.net.
Methodological Approaches for Resistance Detection and Characterization
Robust protocols are essential for testing putative herbicide-resistant weed populations at the whole-plant level to confirm their resistance status researchgate.net.
Whole-Plant Bioassays for Resistance Screening
Whole-plant bioassays are a preferred method for herbicide resistance testing, particularly when rapid diagnostic tests are not available researchgate.netresearchgate.net. These bioassays involve exposing plants to different herbicide concentrations under controlled conditions, typically in a greenhouse researchgate.net. Seed samples are collected from plants that survived field herbicide treatment and are germinated researchgate.net. Seedlings at a similar growth stage are then transplanted and treated with a range of herbicide doses researchgate.net. The response of the plants, such as survival or reduction in growth (e.g., root length or biomass), is measured and compared to that of a known susceptible population frontiersin.orgresearchgate.net. Dose-response curves can be generated to determine the herbicide concentration required to inhibit growth by a certain percentage (e.g., EC50 or EC70) and to calculate resistance indices (R/S ratios) frontiersin.orgcambridge.org.
Whole-plant bioassays conducted in soil medium can require up to 42 days tennessee.edu. However, alternative methods like gel-based, in vitro bioassays can provide results more rapidly, sometimes in as few as 14 days tennessee.edufrontiersin.org. These gel bioassays can identify this compound resistance regardless of the underlying mechanism tennessee.edufrontiersin.org. Studies confirming this compound resistance in Poa annua utilized both greenhouse and laboratory bioassays weedscience.orgfrontiersin.org. Specifically, agarose-based plate assays were used, where seedlings were exposed to this compound in a gel culture, and root growth was measured weedscience.orgfrontiersin.org. These assays allowed for the calculation of I50 values (concentration causing 50% inhibition) and resistance indexes weedscience.org. While whole-plant bioassays using a range of doses provide higher reliability and allow for the inference of resistance level, single-dose whole-plant bioassays can also be used for routine resistance testing to reduce costs researchgate.net.
Table 1: this compound Resistance Levels in Poa annua Collections (Agarose-Based Plate Assay)
| Poa annua Collection | EPOST I50 (pM) | Resistance Index (R/S) |
| Herbicide-Susceptible Control (S1) | 633 weedscience.org | 1.0 |
| Putative-Resistant Collection 1 | 2424 weedscience.org | 3.8 weedscience.org |
| Putative-Resistant Collection 2 | 4305 weedscience.org | 6.8 weedscience.org |
| Site 3A | 2130 frontiersin.org | 3.0 frontiersin.org |
| Site 18 | 4280 frontiersin.org | 6.0 frontiersin.org |
Note: EPOST refers to early-postemergence application. I50 values represent the this compound concentration causing 50% inhibition of root growth. Resistance Index (R/S) is the ratio of the I50 value of the resistant collection to that of the susceptible control.
Table 2: EC70 Values for this compound in Poa annua Collections (Gelrite® Culture)
| Poa annua Collection | EC70 (pM) | 95% Confidence Interval (CI) | Resistance Index (R/S) |
| Herbicide-Susceptible (S1) | 708 frontiersin.org | 656 to 764 frontiersin.org | 1.0 |
| Site 3A | 2130 frontiersin.org | 1770 to 2644 frontiersin.org | 3.0 frontiersin.org |
| Site 18 | 4280 frontiersin.org | 3464 to 5442 frontiersin.org | 6.0 frontiersin.org |
Note: EC70 values represent the this compound concentration required to reduce root growth by 70%. Resistance Index (R/S) is the ratio of the EC70 value of the resistant collection to that of the susceptible control.
In Vitro and Gel-Based Bioassays for Rapid Assessment
Rapid and accurate methods are essential for identifying herbicide-resistant weed populations. Traditional dose-response experiments conducted in soil media can be time-consuming, often requiring up to 42 days. tennessee.edu In contrast, in vitro and gel-based bioassays offer a faster alternative, potentially providing results in as few as 14 days. tennessee.edufrontiersin.org These bioassays can be used to screen numerous plant collections for this compound resistance, regardless of the underlying mechanism. tennessee.edufrontiersin.org
Gel-based bioassays typically involve growing seedlings on an agar (B569324) or Gelrite® medium containing varying concentrations of the herbicide. tennessee.edufrontiersin.orgtennessee.edu Root growth inhibition is a common indicator of herbicide activity and can be measured to assess plant response. tennessee.edu For instance, a study developing a gel-based bioassay for Poa annua response to this compound utilized Gelrite® culture with ten different this compound concentrations ranging from 0 to 9000 pM. tennessee.edu Seedlings were grown on the gel surface, and root length was measured after 14 days. tennessee.edu
Dose-response curves are generated from the root length data, and herbicide concentrations required to reduce root growth by a certain percentage (e.g., EC50 or EC70) are calculated. frontiersin.orgtennessee.edu Resistance indices (R/S ratios) can then be determined by comparing the EC values of putative resistant populations to those of a known susceptible population. tennessee.edunih.gov For example, in one study, the EC70 for a susceptible P. annua collection was 742 pM, while resistant collections had significantly higher EC70 values, ranging from 2226 pM to 4263 pM. tennessee.edu This indicated that a discriminatory dose could be established to differentiate between susceptible and resistant individuals. tennessee.edu
Agar-based assays have also been developed for detecting resistance to other herbicide modes of action in Poa annua, demonstrating the versatility of this approach for rapid resistance screening. tennessee.eduresearchgate.net
Molecular Techniques for Investigating Resistance Alleles
Molecular techniques play a crucial role in identifying the genetic basis of herbicide resistance, including the detection of specific resistance alleles. While the target site of this compound is not yet fully known, research is ongoing to understand the mechanisms conferring resistance. tennessee.edufrontiersin.orgweedscience.org
For herbicides with known target sites, molecular techniques such as sequencing can identify mutations in the genes encoding the target protein that confer resistance. researchgate.net For example, studies on Poa annua resistance to other herbicide groups have utilized sequencing to identify target-site mutations in genes like EPSPS, ALS, psbA, and α-tubulin. researchgate.net
In the case of this compound, where target-site resistance mechanisms are still being explored, molecular techniques can be employed to investigate potential alterations in genes related to cellulose biosynthesis or other pathways that might be involved in resistance. Although this compound inhibits cellulose biosynthesis, studies have shown that mutants resistant to other CBIs like isoxaben and quinoxyphen are not necessarily cross-resistant to this compound, suggesting a potentially different molecular target or mechanism of action within the CBI group. tennessee.eduresearchgate.netnih.govnih.govgulilab.org
Research has also explored non-target-site resistance mechanisms to this compound, such as altered herbicide absorption or metabolism. tennessee.eduweedscience.org Studies have observed lower concentrations of this compound and its primary metabolite in resistant Poa annua plants compared to susceptible ones, suggesting that reduced absorption or increased metabolism might contribute to resistance. tennessee.eduweedscience.org Molecular techniques, such as gene expression analysis, could be used to investigate the involvement of genes encoding transporter proteins or metabolic enzymes in resistant populations.
Forward genetic screens, coupled with techniques like positional cloning and next-generation sequencing, have been used in model plants like Arabidopsis thaliana to identify genes involved in this compound sensitivity. scholaris.ca For instance, a screen identified a point mutation in the CULLIN1 (CUL1) gene, which is involved in auxin signaling, that conferred weak this compound resistance. scholaris.ca This suggests potential links between this compound activity and plant growth regulation pathways. Comparing the molecular profiles of resistant and susceptible plants using techniques like transcriptomics or proteomics could reveal differentially expressed genes or proteins associated with resistance.
Identifying resistance alleles through molecular techniques can inform the development of molecular diagnostic markers for rapid resistance detection. tennessee.edu These markers could potentially provide even faster results than bioassays, aiding in timely resistance management decisions. tennessee.edu
Table 1: this compound Concentrations and Poa annua Root Growth Inhibition (Example Data)
| This compound Concentration (pM) | Susceptible (S1) Root Growth (% of Non-treated) | Resistant (Site 3A) Root Growth (% of Non-treated) | Putative Resistant (Site 18) Root Growth (% of Non-treated) |
| 0 | 100 | 100 | 100 |
| 250 | 85 | 95 | 98 |
| 500 | 60 | 90 | 95 |
| 750 | 35 | 80 | 90 |
| 1000 | 20 | 70 | 85 |
| 1250 | 10 | 60 | 75 |
| 1500 | 5 | 50 | 65 |
| 2000 | 2 | 40 | 55 |
| 4500 | 0 | 20 | 30 |
| 9000 | 0 | 5 | 10 |
Note: Data in this table is illustrative, based on findings from research on this compound resistance in Poa annua. tennessee.edu
Table 2: EC70 Values for this compound in Poa annua Collections
| Poa annua Collection | EC70 (pM) | 95% Confidence Interval (pM) |
| Susceptible (S1) | 742 | 686 - 803 |
| Resistant (Site 3A) | 2226 | 1851 - 2759 |
| Putative Resistant (Site 18) | 4263 | 3471 - 5382 |
Note: Data in this table is based on research findings. tennessee.edu
Ecological Interactions and Non Target Phytotoxicology of Indaziflam
Phytotoxic Effects on Non-Target Plant Species and Functional Groups
Indaziflam's herbicidal activity extends to non-target terrestrial and aquatic plants, with potential adverse impacts expected from its labeled uses publications.gc.cabeyondpesticides.org. The phytotoxic effects are primarily observed in actively growing plant tissues, such as germinating seeds, developing seedlings, dividing cells, expanding cells, and growing roots usda.gov. Mature plant organs and fully developed leaves are typically minimally affected usda.gov.
Differential Susceptibility Across Monocotyledonous and Dicotyledonous Species
Research indicates that this compound exhibits activity on both monocotyledonous and dicotyledonous plants usda.govgulilab.org. While some studies initially suggested similar sensitivity between monocots and dicots in seedling emergence and vegetative vigor tests apvma.gov.auapvma.gov.au, other research indicates increased activity of this compound on monocots at lower concentrations compared to dicots researchgate.netnih.gov. For example, studies have shown lower GR50 values (herbicide concentration causing 50% growth reduction) for monocots like downy brome and feral rye compared to dicots like Arabidopsis and kochia researchgate.netnih.gov.
| Plant Type | Average GR50 (pM) | Average GR50 (g a.i. ha⁻¹) |
|---|---|---|
| Monocotyledon | 231 | 0.38 |
| Dicotyledon | 512 | 0.87 |
Impact on Native Plant Communities and Species Richness (Positive and Negative Effects)
The impact of this compound on native plant communities and species richness can be variable, with both positive and negative effects reported depending on the ecosystem and the specific plant species involved. In some dryland ecosystems, this compound application has been associated with a decrease in invasive grasses, such as cheatgrass, and a corresponding increase in native plant cover and species richness researchgate.netnih.govnih.govfrontiersin.orgnih.gov. Studies in Colorado arid shrubland sites showed a significant increase in total native herbaceous plant cover, native forb cover, and native grass cover in treated plots compared to untreated controls frontiersin.org. Native species richness also demonstrated a substantial increase in these treated plots frontiersin.org.
| Treatment | Native Species Richness (species per plot) |
|---|---|
| Untreated | ~4 |
| This compound | ~10 |
Conversely, other studies have observed negative impacts on native plant diversity. In sagebrush steppe ecosystems, this compound treatment reduced the cover of target invasive mustards but also decreased native forb diversity two years after application nih.govbouldercounty.gov. Research in diverse mountain sagebrush steppe communities indicated that this compound negatively affected the richness and diversity of native plant species, impacting both aboveground vegetation and the soil seedbank bioone.orgbioone.org. Native annual forbs, which rely on annual regeneration from the seedbank, appeared particularly susceptible bioone.org. While perennial graminoids were generally unaffected, perennial forbs and native annual forbs decreased in sprayed plots bioone.org. The effects on native plant communities can be complex and may vary based on the initial plant community composition and the specific environmental conditions bouldercounty.govbioone.org.
Studies in coffee cultivation under different soil cover materials also showed varied impacts on weed community species richness tandfonline.com. In uncovered soil, this compound application increased species richness, with some species showing adaptation over time tandfonline.com. However, with crop debris or organic compost cover, this compound application generally led to decreased species richness initially tandfonline.com.
Phytotoxicity in Specific Non-Crop Plant Systems (e.g., Cool-Season Turfgrass, Eucalyptus Clones)
This compound can cause phytotoxicity in specific non-crop plant systems. While warm-season turfgrass species generally exhibit good tolerance to this compound, cool-season turfgrass can be sensitive researcherslinks.com.
In Eucalyptus plantations, this compound can cause phytotoxicity, particularly when applied post-planting researcherslinks.commdpi.com. Studies on commercial Eucalyptus clones have shown that this compound residues in soil can reduce growth and interfere with physiological parameters mdpi.commdpi.compreprints.org. For instance, a study on Eucalyptus Clone I144 found that this compound residues led to lower height and stem dry mass mdpi.compreprints.org. The herbicide was also found to leach up to a depth of 30 cm in clayey soil, indicating potential for residual effects on susceptible plants in deeper soil layers mdpi.compreprints.org. Symptoms observed in sensitive bioindicator plants like Sorghum bicolor exposed to this compound residues include chlorosis, reddening of leaf tissue, necrosis, and plant death, characteristic of cellulose (B213188) biosynthesis inhibitors mdpi.com.
Physiological Manifestations of Phytotoxicity (e.g., Chlorophyll (B73375) Content Reduction, Electron Transport Rate Alterations)
The phytotoxicity of this compound is physiologically manifested through various effects on plant processes. As a cellulose biosynthesis inhibitor, it disrupts cell wall formation and related growth processes mdpi.comusda.govresearcherslinks.comgulilab.orgnih.gov.
Studies have shown that this compound can lead to a reduction in chlorophyll content in susceptible plants mdpi.commdpi.compreprints.orgresearchgate.net. For example, in Eucalyptus Clone I144, exposure to this compound residues resulted in lower chlorophyll a and chlorophyll b levels mdpi.compreprints.orgresearchgate.net. Lower chlorophyll levels can reduce photon absorption, subsequently impacting the electron transport rate (ETR) in photosystem II mdpi.com. Research has confirmed that this compound exposure leads to a lower apparent electron transport rate in susceptible plants like Eucalyptus Clone I144 mdpi.compreprints.orgresearchgate.net.
This compound treatment can also induce characteristic CBI symptomologies such as radial swelling and ectopic lignification in seedlings gulilab.orgnih.gov. At the cellular level, this compound has been observed to cause a reduction in the velocity of CELLULOSE SYNTHASE A (CESA) particles at the plasma membrane and an atypical increase in their density gulilab.orgnih.gov.
Influence on Soil Microbial Communities and Ecosystem Functions
This compound application can influence soil microbial communities and associated ecosystem functions. Studies have shown that this compound can have a significant effect on the composition of the soil microbiome nih.govfrontiersin.orgnih.govbouldercounty.gov. Changes in microbial community composition have been linked to alterations in soil properties such as nitrate (B79036) levels, organic matter content, and pH nih.govfrontiersin.orgnih.gov.
Indicator species analysis has suggested that this compound application can shift microbial communities nih.govfrontiersin.orgnih.gov. For instance, in untreated sites, certain ammonia-oxidizing bacteria and nitrogen-digesting organisms were found, while in treated sites, different ammonia-oxidizing archaea and bacteria associated with acidic or toxin-digesting environments were significantly associated nih.govfrontiersin.orgnih.gov.
Some research indicates that this compound is a potent amebicide, capable of killing amoebae, which are important microbial predators in soil ecosystems involved in nutrient cycling peer.org. Reducing these microbes could potentially favor soil-borne pathogens and impair nutrient uptake and soil resilience peer.org.
Effects on Soil Carbon and Nitrogen Mineralization Rates
The effects of this compound on soil carbon and nitrogen mineralization rates appear to be dose-dependent and can vary over time. Some studies have found that recommended field doses of this compound generally have no negative effect on soil carbon and nitrogen mineralization rates dergipark.org.trdergipark.org.trresearchgate.net.
However, higher doses of this compound have been shown to stimulate carbon mineralization dergipark.org.trdergipark.org.tr. For example, in a vineyard soil study, higher doses (4, 8, and 16 times the recommended field dose) significantly increased carbon mineralization after 42 days of incubation dergipark.org.trdergipark.org.tr.
The impact on nitrogen mineralization rates is more complex and can change over time dergipark.org.trdergipark.org.trresearchgate.net. In one study, the recommended field dose generally had no negative or positive effect on nitrogen mineralization rate at 11 days, but higher doses significantly stimulated it at 26 days dergipark.org.trdergipark.org.tr. Conversely, all tested doses significantly decreased nitrogen mineralization rate at 42 days dergipark.org.trdergipark.org.tr. While the recommended dose may not negatively affect the microorganisms involved in ammonification and nitrification, higher doses can decrease ammonium (B1175870) content and increase nitrate content dergipark.org.trdergipark.org.tr.
| This compound Dose (vs. Recommended Field Dose) | Carbon Mineralization (42 days) | Nitrogen Mineralization (11 days) | Nitrogen Mineralization (26 days) | Nitrogen Mineralization (42 days) |
|---|---|---|---|---|
| Recommended Field Dose | Similar to control | Generally no effect | Generally no effect | Decreased |
| 2x Recommended Field Dose | Similar to control | Decreased | Generally no effect | Decreased |
| 4x Recommended Field Dose | Stimulated | Generally no effect | Stimulated | Decreased |
| 8x Recommended Field Dose | Stimulated | Generally no effect | Stimulated | Decreased |
| 16x Recommended Field Dose | Stimulated | Generally no effect | Stimulated | Decreased |
Shifts in Soil Microbial Community Composition (e.g., Ammonia-Oxidizing Bacteria and Archaea)
Research indicates that this compound application can significantly affect the composition of the soil microbiome. bouldercounty.govfrontiersin.orgnih.govresearchgate.netnih.gov An indicator species analysis in one study suggested that this compound application shifted microbial communities. frontiersin.orgnih.govresearchgate.netnih.gov Specifically, ammonia-oxidizing bacteria (AOB) from the family Nitrosomonadaceae were found to be associated with untreated sites. nih.govresearchgate.netnih.gov In contrast, ammonia-oxidizing archaea (AOA), particularly from the family Nitrososphaeraceae, were significantly associated with this compound-treated sites. nih.govresearchgate.netnih.gov These AOA are often linked to intact dryland ecosystems. nih.gov
This observed shift suggests a change in the microbial communities involved in ammonia (B1221849) oxidation, a key step in the nitrogen cycle. bouldercounty.govnih.gov The shift from AOB dominance in untreated soils to AOA association in treated soils highlights a potential alteration in the nitrification process following this compound application. nih.gov Differences in bacterial and archaeal community composition have been correlated with changes in soil organic matter, soil nitrate, soil pH, and native forb biomass, suggesting that ecosystem changes associated with this compound application drive shifts in the microbiome. nih.gov
Data on the association of specific microbial groups with treated and untreated sites are summarized in the table below:
| Microbial Group | Association with Treatment | Notes | Source |
| Ammonia-oxidizing Bacteria (Nitrosomonadaceae) | Untreated Sites | Involved in ammonia oxidation | nih.govresearchgate.netnih.gov |
| Ammonia-oxidizing Archaea (Nitrososphaeraceae) | Treated Sites | Associated with intact drylands | nih.govresearchgate.netnih.gov |
| Nitrogen-digesting Opitutaceae | Untreated Sites | Engage in nitrate digestion/assimilation | nih.govnih.gov |
| Articulospora proliferata (fungi) | Untreated Sites | Engage in nitrate digestion/assimilation | nih.govnih.gov |
| Sphingomonas | Treated Sites | Acidic-soil species | nih.gov |
| Acidimicrobiia | Treated Sites | Acidic-soil species | nih.gov |
| Chloroflexi TK10 | Treated Sites | Digests N₂ to nitrate | nih.gov |
Interactions with Nutrient Cycling Processes
This compound application has been observed to influence soil nutrient cycling processes, particularly the nitrogen cycle. bouldercounty.govfrontiersin.orgnih.govresearchgate.net Studies have reported increased soil nitrate (NO₃⁻) levels and decreased soil organic matter in this compound-treated plots compared to untreated plots. bouldercounty.govfrontiersin.orgnih.govnih.gov These changes in soil properties are significantly related to the observed shifts in microbial community composition. bouldercounty.govfrontiersin.orgnih.govnih.gov
The increase in soil nitrate after this compound application has been noted as somewhat surprising, as some prior studies suggested higher nitrogen levels in areas dominated by invasive grasses like cheatgrass (Bromus tectorum) due to their root exudation and decomposition. bouldercounty.gov However, the reduction in cheatgrass cover by as much as 80% following this compound application, along with the decrease in organic matter, points to broader changes in carbon and nitrogen cycling within the treated sites. bouldercounty.gov These ecosystem changes are likely drivers of the soil microbial composition shifts. bouldercounty.gov
While some studies indicate that recommended field doses of this compound had no negative effects on soil carbon and nitrogen mineralization rates in vineyard soils shortly after treatment, other research suggests that higher doses can stimulate carbon mineralization. bouldercounty.govdergipark.org.trdergipark.org.tr The effects on nitrogen mineralization rate have shown variability depending on the dose and incubation time, with higher doses initially stimulating it but all doses potentially decreasing it over longer periods. dergipark.org.trdergipark.org.tr
The indicator species analysis also suggests that nitrogen dynamics may particularly change after this compound application. frontiersin.org The association of nitrogen-digesting bacteria and fungi with untreated sites and different microbial groups involved in nitrogen transformations with treated sites supports this. nih.govnih.gov
Data on soil properties in treated vs. untreated plots are summarized below:
| Soil Property | This compound Treated Plots | Untreated Plots | Significance | Source |
| Soil Organic Matter | Lower | Higher | Significant | frontiersin.orgnih.gov |
| Soil Nitrate (NO₃⁻) | Higher | Lower | Significant | bouldercounty.govfrontiersin.orgnih.govnih.gov |
| Soil pH | Variable | Variable | Variable | frontiersin.orgnih.gov |
These findings collectively suggest that this compound application can lead to significant alterations in soil microbial communities and key nutrient cycling processes, particularly those involving nitrogen. bouldercounty.govfrontiersin.orgnih.govresearchgate.netnih.gov
Analytical Chemistry Methodologies for Indaziflam and Its Metabolites in Environmental Matrices
Sample Preparation Techniques for Diverse Environmental Media
Effective sample preparation is a critical first step in the analytical workflow, designed to extract the target analytes from the sample matrix and remove interfering substances that could compromise the accuracy and sensitivity of the subsequent analysis. The choice of technique depends on the specific characteristics of the environmental medium being analyzed.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : The QuEChERS methodology is a widely adopted extraction technique for the analysis of pesticide residues, including indaziflam, in a variety of sample types. iaea.orgquechers.eunih.gov This approach involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts. nih.gov A modified QuEChERS protocol has been successfully developed for the simultaneous determination of this compound and its five metabolites in soil, water, and fruits. researchgate.netacs.org This particular method utilizes acetonitrile containing 1% ammonium (B1175870) hydroxide for the extraction phase. researchgate.netacs.org Another adaptation for analyzing this compound and its metabolites in palm oil matrices also employs an acetonitrile-based QuEChERS workflow. researchgate.netnih.govoup.com For the analysis of this compound in soil, a QuEChERS-based method has been validated where extraction is performed with acetonitrile, followed by cleanup with primary secondary amine (PSA). researchgate.net
Acetonitrile-Based Extraction : Acetonitrile is a favored solvent for extracting this compound and its metabolites due to its ability to efficiently extract a broad range of compounds with varying polarities while minimizing the co-extraction of lipids and other lipophilic interferences. researchgate.net Numerous methods employ acetonitrile, sometimes with additives to improve extraction efficiency. For instance, acetonitrile containing 1% formic acid has been used for the extraction from certain matrices. researchgate.net In the analysis of pitaya samples, acetonitrile was used for the extraction of this compound and its five metabolites. nih.gov For soil and sediment samples, a mixture of acetonitrile and water (80:20 v/v) combined with microwave extraction has been utilized to extract this compound and its metabolites. epa.gov A solid-liquid extraction with low-temperature partitioning (SLE/LTP) method developed for Brazilian soils used a combination of acetonitrile and ethyl acetate for the extraction process. journaljeai.com
Table 1: Overview of Extraction Methods for this compound and its Metabolites
| Method | Target Analytes | Matrix | Extraction Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Modified QuEChERS | This compound & 5 metabolites | Soil, Water, Fruits | Acetonitrile with 1% ammonium hydroxide | Simultaneous determination of parent and metabolites. | researchgate.netacs.org |
| QuEChERS | This compound & metabolites | Palm Oil | Acetonitrile | High-throughput analysis in a complex fatty matrix. | researchgate.netnih.govoup.com |
| QuEChERS | This compound | Soil | Acetonitrile | Effective for complex soil matrices. | researchgate.net |
| Acetonitrile Extraction | This compound & 5 metabolites | Pitaya | Acetonitrile | Multiresidue method for various parts of the plant. | nih.gov |
| Microwave-Assisted Extraction | This compound & metabolites | Soil, Sediment | 80:20 (v/v) Acetonitrile:Water | Enhanced extraction efficiency for solid matrices. | epa.gov |
Dispersive Solid-Phase Extraction (dSPE) : Following the initial extraction, a clean-up step is often necessary to remove co-extracted matrix components. Dispersive SPE is a common clean-up technique used in conjunction with QuEChERS. nih.gov This involves adding a small amount of sorbent material to the extract, vortexing, and then centrifuging to separate the cleaned extract from the sorbent and matrix interferences. Various sorbents are used depending on the matrix. For the analysis of this compound residues in soil, a dSPE method using C18 and PSA adsorbents has been employed. questjournals.org In another study on soil, a combination of primary secondary amine (PSA), octadecylsilane (C18), and graphitized carbon black (GCB) was used for purification. researchgate.net For the analysis of pitaya samples, multiwalled carbon nanotubes were found to be effective for the clean-up of acetonitrile extracts. nih.gov
Cartridge Purification : Solid-phase extraction (SPE) cartridges provide a more traditional and structured approach to sample clean-up. The extract is passed through a cartridge packed with a specific sorbent material that retains interfering compounds while allowing the analytes of interest to pass through, or vice versa. For the analysis of this compound and its five metabolites in soil, water, and fruits, extracts were purified using octadecylsilane and PRiME HLB cartridges. researchgate.netacs.org In the analysis of this compound and its metabolites in palm oil, a clean-up step using a C18 SPE cartridge was presented as an alternative to freezing out lipids. nih.govoup.com
Table 2: Clean-Up Procedures for this compound Analysis
| Method | Sorbent(s) | Matrix | Target Analytes | Reference |
|---|---|---|---|---|
| Dispersive SPE | Primary Secondary Amine (PSA), Octadecylsilane (C18), Graphitized Carbon Black (GCB) | Not specified | This compound & metabolites | researchgate.net |
| Dispersive SPE | C18 and Primary Secondary Amine (PSA) | Soil | This compound | questjournals.org |
| Dispersive SPE | Multiwalled Carbon Nanotubes | Pitaya | This compound & 5 metabolites | nih.gov |
| Cartridge Purification | Octadecylsilane and PRiME HLB | Soil, Water, Fruits | This compound & 5 metabolites | researchgate.netacs.org |
Chromatographic and Spectrometric Detection and Quantification Methods
The instrumental analysis of this compound and its metabolites is predominantly carried out using liquid chromatography for separation, coupled with mass spectrometry for sensitive and selective detection.
UHPLC-MS/MS is the state-of-the-art technique for the determination of this compound and its metabolites. researchgate.net It offers rapid analysis times, high resolution, and excellent sensitivity and selectivity, which are essential for detecting low concentrations in complex environmental samples. researchgate.netresearchgate.net Methods have been established for the simultaneous determination of this compound and its five metabolites in soil, water, and fruits, with elution times of less than 4.5 minutes. researchgate.netacs.org These methods typically use positive electrospray ionization (ESI+) mode for detection. researchgate.netacs.org For the analysis of this compound and its metabolites in palm oil, an optimized LC runtime of 7 minutes was achieved. nih.govoup.com The high selectivity and sensitivity of UHPLC-MS/MS allow for the establishment of low limits of quantification (LOQ), often in the sub-microgram per kilogram range. researchgate.netresearchgate.net For water analysis, direct injection of the sample into an LC/MS/MS system is possible, with quantification based on isotopically labeled internal standards. epa.gov
While less sensitive and selective than mass spectrometry, HPLC with UV detection can be a viable and more accessible alternative for the quantification of this compound in certain applications. A solid-liquid extraction with low-temperature partitioning (SLE/LTP) method was developed and validated for the determination of this compound in soil using HPLC-UV/Vis. journaljeai.com This method proved to be selective, efficient, and accurate for the soils studied. journaljeai.com Another simple and inexpensive method was developed for the determination of this compound and its metabolite diaminotriazine in black grapes using liquid-liquid extraction followed by HPLC-UV. chemijournal.com The chromatographic conditions for an HPLC-UV method involved a mobile phase of acetonitrile and water with 0.01% phosphoric acid (50:50 v/v) and a C18 column. researchgate.net
Method Validation Parameters and Performance Characteristics
The validation of analytical methods is essential to ensure the reliability and accuracy of the results. apvma.gov.aucipac.org Validation studies for this compound analysis typically assess several key performance parameters, including linearity, accuracy (as recovery), precision (as relative standard deviation), and limits of detection (LOD) and quantification (LOQ). apvma.gov.auscispace.com
Linearity : Analytical methods for this compound consistently demonstrate excellent linearity over the tested concentration ranges, with correlation coefficients (R²) typically greater than 0.99. researchgate.netacs.orgchemijournal.com
Accuracy and Precision : Accuracy is evaluated through recovery studies, where samples are spiked with known concentrations of the analytes. For most methods, recoveries are within the acceptable range of 70-120%. For example, a UHPLC-MS/MS method for soil, water, and fruits showed recoveries of 81.3%–112.1%. researchgate.netacs.org An HPLC-UV method for soil reported recoveries between 79.56% and 106.41%. journaljeai.com Precision, measured as the relative standard deviation (RSD), is generally low, with intraday and interday RSDs typically below 15%. researchgate.netacs.orgchemijournal.com
Limits of Detection (LOD) and Quantification (LOQ) : The sensitivity of the methods is demonstrated by their low LODs and LOQs. For UHPLC-MS/MS methods, LOQs can be as low as 0.001 mg/kg for this compound and some of its metabolites in palm oil. researchgate.netnih.gov In soil, water, and fruits, quantification limits ranged from 0.01–1.01 μg kg⁻¹. researchgate.netacs.org For water analysis by direct injection LC/MS/MS, a target LOQ of 0.05 ng/mL (ppb) has been established. epa.gov An HPLC-UV method for grapes reported an LOQ of 0.05 µg/g. chemijournal.com
Table 3: Performance Characteristics of Analytical Methods for this compound
| Method | Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOQ | Reference |
|---|---|---|---|---|---|---|
| UHPLC-MS/MS | Soil, Water, Fruits | >0.9952 | 81.3–112.1 | <13.5 (intraday), <12.3 (interday) | 0.01–1.01 µg/kg | researchgate.netacs.org |
| UHPLC-MS/MS | Palm Oil | Not specified | Complied with SANTE guidelines | Complied with SANTE guidelines | 0.001 mg/kg (this compound), 0.005 mg/kg (Diaminotriazine) | researchgate.netnih.gov |
| UHPLC-MS/MS | Pitaya | Sufficient (0.1-100 µg/L range) | 61.1–103.7 | <12.7 | 0.003–0.3 µg/kg | nih.gov |
| HPLC-UV | Soil | Not specified | 79.56–106.41 | 0.9–14.4 | Not specified | journaljeai.com |
| HPLC-UV | Black Grapes | >0.99 (implied) | 84–97 | <3 | 0.05 µg/g | chemijournal.com |
Limits of Detection (LOD) and Quantification (LOQ)
The limits of detection (LOD) and limits of quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound and its metabolites, these limits vary depending on the analytical instrument, the sample matrix (e.g., soil, water, agricultural products), and the specific methodology employed.
In soil, one validated UHPLC-MS/MS method reported an LOQ of 0.0083 mg/kg and an LOD of 0.0025 mg/kg for this compound. researchgate.net Another study focusing on vineyard soil established an LOQ of 10 µg/L for both this compound and diuron. questjournals.org Research on the dissipation of this compound in coffee-cultivated soils achieved an LOD of 0.0015 mg/L and an LOQ of 0.0047 mg/L. awsjournal.org A report for the USDA Forest Service noted that for terrestrial field dissipation studies, the LOD for parent this compound and its transformation products was 0.3 ng/g, with an LOQ of 1.5 ng/g. usda.gov
For aqueous matrices, an environmental chemistry method developed for water (including surface, ground, and drinking water) established a practical LOQ of 0.05 µg/L (ppb) and a Method Detection Limit (MDL) of 0.02 µg/L for this compound and several of its metabolites. epa.gov
| Analyte | Matrix | LOD | LOQ | Analytical Method |
| This compound | Soil | 0.0025 mg/kg | 0.0083 mg/kg | QuEChERS-LC-MS/MS |
| This compound | Soil | 0.3 ng/g | 1.5 ng/g | Not Specified |
| This compound | Soil | 0.0015 mg/L | 0.0047 mg/L | ESL/LTP-HPLC-UV/Vis |
| This compound | Water | 0.02 µg/L (MDL) | 0.05 µg/L | LC-MS/MS |
| This compound & 5 Metabolites | Soil, Water, Fruits | 0.05 - 5 µg/kg | 10 µg/kg | Modified QuEChERS & UHPLC-MS/MS |
| This compound & Metabolites | Pitaya Fruit | 0.001–0.1 µg/kg | 0.003–0.3 µg/kg | Not Specified |
| This compound & Diamino triazine | Grapes | 0.02 µg/g | 0.05 µg/g | HPLC-UV |
Linearity and Calibration Range
Linearity demonstrates the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. For this compound analysis, methods consistently show excellent linearity over a defined calibration range, with correlation coefficients (R²) typically exceeding 0.99. researchgate.netquestjournals.org
One method for analyzing this compound and its five metabolites reported excellent linearities (R² > 0.9952) across all tested matrices. researchgate.net Similarly, a study on vineyard soil demonstrated a correlation coefficient of >0.99 for this compound using a matrix-matched calibration curve with five levels ranging from 10 to 200 µg/L. questjournals.org Another study validated a method with sufficient linearity within a concentration range of 0.1–100 µg/L. researchgate.net For the analysis of this compound in grapes, linearity was established over a concentration range of 0.05 to 5.0 µg/mL. chemijournal.com
| Matrix | Calibration Range | Correlation Coefficient (R²) | Analytical Method |
| Soil, Water, Fruits | Not Specified | > 0.9952 | UHPLC-MS/MS |
| Vineyard Soil | 10 - 200 µg/L | > 0.9999 | LC-MS/MS |
| Pitaya Fruit | 0.1 - 100 µg/L | > 0.99 | Not Specified |
| Cereals, Vegetables, Fruits | Not Specified | > 0.9916 | UHPLC-MS/MS |
| Grapes | 0.05 - 5.0 µg/mL | Not Specified | HPLC-UV |
Recovery and Precision Assessment (Intraday and Interday Variability)
Method accuracy is often evaluated through recovery experiments, while precision is assessed by examining the variability of results over short (intraday) and long (interday) periods. Acceptable methods for residue analysis typically require recovery rates between 70% and 120% with a relative standard deviation (RSD) of less than 20%.
A comprehensive method for this compound and five of its metabolites in soil, water, and fruit demonstrated recoveries of 81.3%–112.1% at spike concentrations of 0.01, 0.1, and 1 mg/kg. researchgate.net The precision for this method was also high, with intraday and interday relative standard deviations below 13.5% and 12.3%, respectively. researchgate.net Another study reported recoveries ranging from 74.4% to 105.1% with RSD values lower than 12.4% at three spiking levels. researchgate.net For the analysis of this compound in soil, a QuEChERS-LC-MS/MS method yielded satisfactory recoveries between 80.6–93.5% with RSDs below 10.8% at fortified levels of 0.01, 0.1, and 0.5 mg/kg. researchgate.net In water samples, the mean recovery for this compound and its metabolites was within the 70% to 110% range, with precision values (RSD) all less than 20%. epa.gov
| Matrix | Spiking Levels | Recovery (%) | Intraday RSD (%) | Interday RSD (%) |
| Soil, Water, Fruits | 0.01, 0.1, 1 mg/kg | 81.3 - 112.1 | < 13.5 | < 12.3 |
| Soil, Water, Fruits | 10, 100, 500 µg/kg | 74.4 - 105.1 | < 12.4 | < 12.4 |
| Soil | 0.01, 0.1, 0.5 mg/kg | 80.6 - 93.5 | < 10.8 | < 10.8 |
| Water | 0.05, 0.5 µg/L | 70 - 110 | < 20 | < 20 |
| Grapes | 0.05, 0.5 µg/g | 84 - 97 | < 3 | Not Specified |
Application of Analytical Methods in Environmental Monitoring and Research Studies
The validated analytical methodologies are crucial for monitoring this compound residues in the environment and for conducting research on its environmental fate. These methods have been successfully applied to determine the presence and concentration of this compound and its metabolites in real-world samples from agricultural fields and commercial markets. researchgate.net
In research, these methods are fundamental to studying the mobility and persistence of this compound. For instance, analytical techniques have been used to investigate the sorption and desorption of this compound in various soil types, which is critical for predicting its potential for leaching. scielo.br Studies on the dissipation and leaching of this compound in soil columns from coffee-growing regions have relied on these validated methods to quantify the herbicide's movement and degradation under different soil cover conditions. awsjournal.org Such research helps in understanding the herbicide's behavior in the environment, including its half-life, which has been reported to be approximately 150 days but can vary significantly based on soil and environmental conditions. nih.govuga.edu Furthermore, these analytical tools are used in risk assessments to model and measure environmental concentrations in soil and water, ensuring they remain below levels of concern for non-target organisms and human health. regulations.govmass.gov
Advanced Research Perspectives and Emerging Directions for Indaziflam Studies
Refined Characterization of the Cellulose (B213188) Biosynthesis Inhibition Pathway
Indaziflam disrupts plant growth by inhibiting the production of cellulose, a critical component of the plant cell wall. nih.govnih.gov While this general mechanism is known, advanced research is focusing on the precise molecular interactions within the cellulose biosynthesis pathway. Unlike other CBIs such as isoxaben (B1672637) and quinoxyphen, which cause a rapid clearance of CELLULOSE SYNTHASE A (CESA) protein complexes from the plasma membrane, this compound exhibits a unique mechanism. nih.govresearchgate.net
Live-cell imaging using fluorescently labeled CESA proteins has revealed that this compound treatment leads to an atypical increase in the density of CESA particles at the plasma membrane. nih.govresearchgate.net Concurrently, it causes a significant reduction in the velocity of these CESA particles. nih.govresearchgate.net Studies have quantified this effect, showing that this compound can reduce CESA particle velocity by approximately 65%, from an average of 336 nm/min in untreated cells to 119 nm/min in treated cells. nih.govresearchgate.net This slowing, but not complete stoppage, of the CESA complexes is a key feature that distinguishes this compound from other CBIs like dichlobenil (B1670455), which tends to immobilize the complexes entirely. nih.gov
| Characteristic | This compound | Isoxaben / Quinoxyphen | Dichlobenil (DCB) |
|---|---|---|---|
| Effect on CESA Particle Density at Plasma Membrane | Atypical Increase | Rapid Clearance / Depletion | Hyperaccumulation at distinct foci |
| Effect on CESA Particle Velocity | Reduced by ~65% (slowed, but not paused) | N/A (Particles are cleared) | Immobilized / Halted |
| Cross-Resistance with Isoxaben-Resistant Mutants | No | Yes | No |
Comprehensive Molecular Basis of this compound Resistance
The emergence of herbicide resistance is a persistent challenge in agriculture. The first instance of resistance to this compound in any plant was identified in annual bluegrass (Poa annua). Research has shown that resistance is primarily observed when the herbicide is applied post-emergence, with resistant populations remaining susceptible to pre-emergence applications.
Studies exploring the mechanism of resistance have indicated that it is likely a non-target-site resistance (NTSR) phenomenon. In experiments, the application of metabolic inhibitors, such as those for cytochrome P450 and glutathione S-transferase enzymes, did not reverse the resistance, suggesting that enhanced metabolism may not be the primary pathway. One hypothesis currently under investigation is that resistance may be due to altered herbicide absorption, as lower concentrations of this compound and its primary metabolite were found in resistant plants compared to susceptible ones.
The genetic basis for this resistance is a key area of future research. It is unclear if the observed multi-herbicide resistance in some Poa annua collections is due to a single gene conferring broad-spectrum resistance, the accumulation of multiple resistance genes, or a combination of different NTSR mechanisms. Identifying the specific genes and molecular pathways responsible for this compound resistance is crucial for developing effective resistance management strategies and for the design of future herbicides.
Predictive Modeling for Long-Term Environmental Fate and Transport
Understanding the long-term environmental impact of this compound requires a thorough characterization of its persistence, mobility, and degradation. This compound is known for its high persistence in soil, with reported aerobic soil half-lives (DT50) often exceeding 150 days, though field studies have shown dissipation half-lives ranging from approximately 63 to 161 days depending on conditions. mass.govawsjournal.orgsemanticscholar.orgashs.org It is classified as moderately mobile to mobile in soil. mass.govepa.gov
A critical aspect of its environmental profile is the behavior of its metabolites. Key breakdown products include triazine-indanone, this compound carboxylic acid, and diaminotriazine, among others. mass.govsemanticscholar.orgashs.org Several of these metabolites are more mobile and, in some cases, more persistent than the parent this compound molecule, giving them a higher potential to leach into groundwater. mass.gov
To predict the potential for off-site transport and water contamination, regulatory agencies and researchers use environmental fate models. Water exposure models are used to estimate surface and groundwater concentrations of this compound and its metabolites based on their physicochemical properties. mass.gov These models incorporate key parameters such as soil organic carbon sorption coefficients (Koc), water solubility, and degradation rates to simulate leaching and runoff under various soil and climate scenarios. Continued refinement of these predictive models, validated with long-term field data, is essential for conducting accurate environmental risk assessments and establishing guidelines for safe use.
| Parameter | Value / Characteristic | Significance |
|---|---|---|
| Aerobic Soil Half-Life (DT50) | >150 days (lab); 63-161 days (field) | High persistence, providing long residual activity. |
| Mobility Classification | Moderately mobile to mobile | Indicates potential for movement within the soil profile. |
| Aqueous Photolysis Half-Life | ~3.7 days (in clear, shallow water) | Rapid degradation in sunlit surface waters. mass.gov |
| Major Metabolites | Triazine-indanone, this compound carboxylic acid, Diaminotriazine | These breakdown products have distinct environmental behaviors. mass.gov |
| Metabolite Mobility | More mobile than parent compound | Higher potential for leaching compared to this compound. mass.gov |
Eco-Omics Approaches for Understanding Soil Microbial Interactions
The application of herbicides can have unintended consequences on non-target organisms, including the vast and complex soil microbiome, which is vital for ecosystem functions like nutrient cycling. Advanced "eco-omics" approaches, particularly metagenomic sequencing, are now being used to investigate the impact of this compound on soil microbial communities.
Studies conducted in arid shrublands treated with this compound to control invasive cheatgrass (Bromus tectorum) have revealed significant shifts in the composition of soil bacteria, archaea, and fungi. nih.govbouldercounty.gov Following this compound application, researchers observed a decrease in soil organic matter and a significant increase in soil nitrate (B79036) (NO₃⁻). bouldercounty.govnih.govresearchgate.net These changes in soil biogeochemistry were strongly correlated with alterations in the microbial community. nih.govnih.gov
Specifically, indicator species analysis suggested a functional shift in the nitrogen cycle. nih.govbouldercounty.gov In untreated, cheatgrass-dominated plots, ammonia-oxidizing bacteria (e.g., Nitrosomonadaceae) were prevalent. nih.govnih.gov In contrast, this compound-treated plots, which had higher native plant cover, showed an increase in ammonia-oxidizing archaea (e.g., Nitrososphaeraceae), which are often associated with more intact dryland ecosystems. nih.govnih.gov Additionally, treated soils showed an increase in bacteria capable of digesting toxins (e.g., Sphingomonas) and those adapted to more acidic conditions (Acidimicrobiia). nih.govnih.gov These findings demonstrate that this compound's impact on the soil microbiome may be indirect, driven by its primary effect on vegetation (removing invasive grass) and the subsequent changes in soil nutrient availability. bouldercounty.gov Further research using metatranscriptomics and metaproteomics could clarify the functional responses of microbial communities to this compound exposure.
Investigation of Novel Delivery Systems and Application Technologies for Environmental Efficacy
To enhance the efficiency of herbicides and minimize their environmental footprint, research is actively exploring novel delivery systems and application technologies. For pre-emergent, soil-active herbicides like this compound, two key areas of innovation are controlled-release formulations and precision application technology.
Controlled-Release Formulations (CRFs) aim to prolong the release of the active ingredient, maintaining its concentration in the target soil zone for an extended period while reducing the potential for leaching or runoff. nih.govsustainableweedmanagement.org A primary method for achieving this is microencapsulation, where the herbicide is enclosed within a polymer-based shell. biointerfaceresearch.comagropages.comcorn-states.com The release of the herbicide is then governed by processes like diffusion through the polymer wall or degradation of the shell, which can be triggered by soil moisture. nih.govcorn-states.combattelle.org Materials used for encapsulation include synthetic polymers (e.g., polyurethane), natural polymers (e.g., alginate, chitosan), and clay minerals (e.g., montmorillonite). nih.govtandfonline.comresearchgate.netmdpi.com Developing a CRF for this compound could improve its environmental profile by minimizing off-target movement, especially of its more mobile metabolites.
Q & A
Basic Research Questions
Q. What experimental designs are recommended to evaluate indaziflam’s long-term residual weed control in field conditions?
- Methodology : Use randomized block designs with multi-year monitoring (e.g., 4+ years after treatment, YAT) to assess soil seed bank depletion and weed density. Include treatments combining this compound with broadleaf herbicides (e.g., aminocyclopyrachlor) and compare against standard herbicides like imazapic. Measure control efficacy (%) annually and analyze soil organic matter (SOM) to correlate sorption with residual activity .
- Key Metrics : GR₅₀ values (herbicide concentration for 50% growth reduction), seed viability (3–5 years for invasive grasses), and SOM-clay content correlations for sorption .
Q. How do soil properties influence this compound’s mobility and bioavailability?
- Methodology : Conduct batch equilibration studies using Freundlich isotherms to calculate sorption coefficients (Kf). Prioritize soils with varying organic carbon (%OC), clay content, and pH (e.g., Brazilian Oxisols vs. U.S. Mollisols). Validate with bioassays using Sorghum bicolor as an indicator species.
- Findings : Sorption increases with %OC and clay (Kf = 4.66–29.3 in Oxisols; 6.62–14.3 in Mollisols). Desorption hysteresis reduces offsite transport risk .
Q. What analytical methods are validated for quantifying this compound and its metabolites in environmental matrices?
- Methodology : Use modified QuEChERS extraction followed by UHPLC-MS/MS. Optimize with acetonitrile/1% NH₄OH and C18/PRiME HLB cartridges. Validate recovery rates (81–112%) and limits of quantification (0.01–1.01 µg/kg) across soil, water, and fruit samples .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s inhibition of cellulose biosynthesis?
- Methodology : Perform coprecipitation assays with this compound-coated beads and plant protein extracts (e.g., Arabidopsis, rice) to identify binding partners. Use fluorescence microscopy to track cellulose synthase (CESA) mobility on plasma membranes.
- Contradictions : While hypothesized to inhibit endocytosis, this compound does not disrupt endocytosis in treated roots. Its lipophilicity (log Kow = 2.8) suggests membrane-bound protein interactions .
Q. How does this compound’s potency compare to other cellulose biosynthesis inhibitors (CBIs) like dichlobenil or isoxaben?
- Methodology : Conduct greenhouse dose-response bioassays across monocots/dicots. Calculate GR₅₀ ratios; this compound is 29–52× more potent than aminocyclopyrachlor/aminopyralid and active at 0.045 lb. ai/A (vs. 73–102 g∙ai∙ha⁻¹ for dichlobenil) .
Q. What non-target impacts does this compound have on soil microbial activity and nitrogen cycling?
- Methodology : Use greenhouse mesocosms to measure soil respiration, nitrification, and enzyme activity post-application. Homogenize soil to enhance microbe-herbicide contact.
- Findings : No significant effect on microbial activity or N cycling in orchard soils, even at field-relevant doses .
Q. How can this compound be integrated into resistance management strategies?
- Methodology : Tank-mix this compound with herbicides of differing modes of action (e.g., 2,4-D, chlorsulfuron). Monitor resistance in species like Poa annua using controlled environment trials with sequential treatments (e.g., autumn applications) .
Contradictions & Gaps
- pH Effects : Sorption decreases with higher pH (5.1→6.1), altering agronomic recommendations .
- Site of Action : Proposed CBI classification conflicts with atypical symptomology; unresolved protein targets .
- Field vs. Greenhouse : While greenhouse bioassays predict field efficacy, long-term ecological impacts (e.g., native plant recovery) require decade-scale monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
